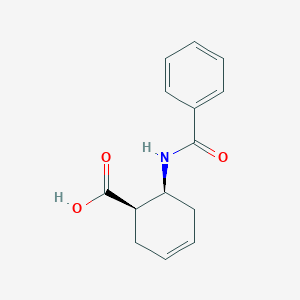
3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- is a chemical compound with the molecular formula C14H15NO3. This compound is characterized by a cyclohexene ring substituted with a carboxylic acid group and a benzoylamino group. The stereochemistry of the compound is specified by the (1R,6S) configuration, indicating the spatial arrangement of the substituents on the cyclohexene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through various methods, including Diels-Alder reactions or catalytic hydrogenation of aromatic compounds.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of an alcohol or aldehyde precursor.
Addition of the Benzoylamino Group: The benzoylamino group can be added through amide bond formation, typically involving the reaction of a benzoyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzoylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- involves its interaction with specific molecular targets and pathways. The benzoylamino group may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6R)-: Differing in stereochemistry, this compound has the (1R,6R) configuration.
3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1S,6S)-: Another stereoisomer with the (1S,6S) configuration.
3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1S,6R)-: This stereoisomer has the (1S,6R) configuration.
Uniqueness
The uniqueness of 3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity, biological activity, and interactions with other molecules. The (1R,6S) configuration may confer distinct properties compared to its stereoisomers, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
820993-74-6 |
|---|---|
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
(1R,6S)-6-benzamidocyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-7,11-12H,8-9H2,(H,15,16)(H,17,18)/t11-,12+/m1/s1 |
Clé InChI |
KRZDTJODWZPLQQ-NEPJUHHUSA-N |
SMILES isomérique |
C1C=CC[C@@H]([C@@H]1C(=O)O)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1C=CCC(C1C(=O)O)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


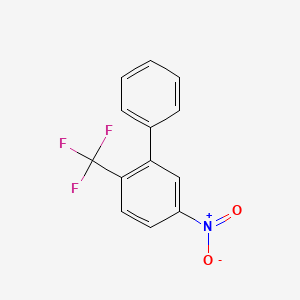
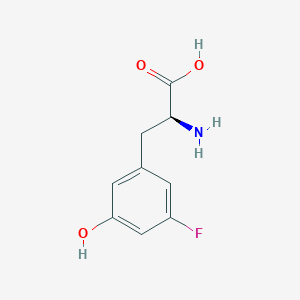
![N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12520063.png)
![1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12520067.png)
![Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12520074.png)

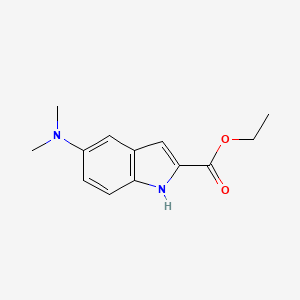
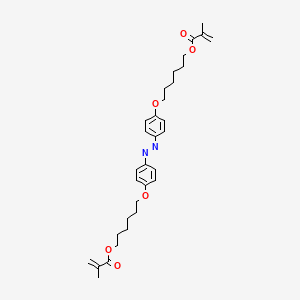
![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12520091.png)
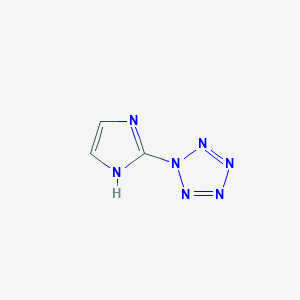
![6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride](/img/structure/B12520117.png)

![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)
